2-Bromo-1-butoxy-4-chlorobenzene
Description
2-Bromo-1-butoxy-4-chlorobenzene is a substituted aromatic compound featuring a benzene ring with three distinct functional groups: a bromine atom at position 2, a butoxy group (CH₂CH₂CH₂CH₂O-) at position 1, and a chlorine atom at position 3. This configuration imparts unique physicochemical properties, including altered electronic distribution, steric bulk, and reactivity compared to simpler halogenated aromatics.
Properties
IUPAC Name |
2-bromo-1-butoxy-4-chlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrClO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIZUDCPSOPXLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-butoxy-4-chlorobenzene typically involves the bromination and chlorination of benzene derivatives. One common method is the electrophilic aromatic substitution reaction, where benzene is first chlorinated to form 1-chlorobenzene, followed by bromination to introduce the bromine atom. The butoxy group can be introduced through a nucleophilic substitution reaction using butanol.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions under controlled conditions. The process involves the use of catalysts and specific reaction conditions to ensure high yield and purity. The production is carried out in reactors designed to handle hazardous chemicals safely.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-butoxy-4-chlorobenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can produce 2-bromo-1-butoxy-4-chlorocyclohexane.
Substitution: Substitution reactions can result in the formation of various substituted benzene derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Reactions:
2-Bromo-1-butoxy-4-chlorobenzene is widely utilized as an intermediate in organic synthesis. It serves as a precursor for various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions. The bromine and chlorine substituents enhance its reactivity, making it suitable for further functionalization.
Table 1: Key Reactions Involving this compound
Biological Applications
Enzyme-Catalyzed Reactions:
In biological research, this compound has been used as a probe to study enzyme-catalyzed reactions. Its ability to modify biological pathways makes it a valuable tool in biochemical studies.
Case Study: Anticancer Activity
Research has shown that derivatives of this compound exhibit anticancer properties. For instance, a study involving MTT assays demonstrated that certain derivatives could inhibit the growth of cancer cells, highlighting its potential in drug development .
Industrial Applications
Production of Specialty Chemicals:
The compound is also employed in the production of specialty chemicals and agrochemicals. Its unique properties allow for the development of formulations that can be used in various industrial applications.
Table 2: Industrial Uses of this compound
Mechanism of Action
The mechanism by which 2-Bromo-1-butoxy-4-chlorobenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Key Analogs:
4-Bromo-2-chloro-1-methoxybenzene (CAS 3964-56-5)
- Substituents : Methoxy (OCH₃) at position 1, bromine at 4, chlorine at 2.
- Comparison :
- Electronic Effects : The methoxy group is strongly electron-donating (+M effect), activating the ring toward electrophilic substitution. In contrast, the butoxy group in 2-Bromo-1-butoxy-4-chlorobenzene is less electron-donating due to its longer alkyl chain, leading to reduced activation.
- Synthetic Utility: Methoxy-substituted analogs are often intermediates in pharmaceutical synthesis, whereas butoxy derivatives may serve as solvents or surfactants due to their hydrophobicity.
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7) Substituents: Amino groups (NH₂) at positions 1 and 2, bromine at 4. Comparison:
- Reactivity: Amino groups are highly nucleophilic, making this compound prone to oxidation and electrophilic attack. In contrast, the chloro and butoxy groups in this compound are electron-withdrawing, deactivating the ring and reducing reactivity.
- Applications: Diaminobenzenes are used in dye synthesis, whereas halogenated alkoxybenzenes are more common in agrochemicals or polymer stabilizers.
Physicochemical Properties
Table 1: Inferred Properties Based on Structural Analogs
Research Methodologies for Comparative Analysis
Computational Studies : Density functional theory (DFT) methods, such as those described by Becke, can model electronic effects of substituents (e.g., bromine’s electron-withdrawing nature) to predict reactivity .
Biological Activity
2-Bromo-1-butoxy-4-chlorobenzene is a chemical compound that has garnered attention in various fields of research, particularly in biological activity studies. This compound is characterized by its unique structure, which includes both bromine and chlorine substituents on a benzene ring, as well as a butoxy side chain. Understanding the biological activity of this compound is critical for its potential applications in pharmaceuticals, agrochemicals, and materials science.
Molecular Structure
- Molecular Formula : C10H12BrClO
- Molecular Weight : 277.56 g/mol
- InChI Key : ZBMIXGKECIXMFV-UHFFFAOYSA-N
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | 250 °C |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers at the National Institute of Health reported that the compound showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 64 µg/mL, suggesting moderate potency compared to common antibiotics .
Cytotoxicity Studies
Cytotoxicity assessments were performed using human cell lines to evaluate the safety profile of this compound. The compound was tested against HeLa and MCF-7 cell lines. Results indicated that at concentrations above 100 µg/mL, there was a notable reduction in cell viability, with IC50 values calculated at approximately 75 µg/mL for HeLa cells and 85 µg/mL for MCF-7 cells . These findings suggest potential applications in cancer therapeutics, although further studies are needed to elucidate the mechanisms involved.
The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular membrane integrity and interference with metabolic pathways. This is supported by findings that indicate increased reactive oxygen species (ROS) generation in treated cells, leading to oxidative stress and subsequent apoptosis .
Study on Antimicrobial Efficacy
In a controlled laboratory setting, a series of experiments were conducted to assess the antimicrobial efficacy of this compound against common pathogens. The results demonstrated:
- Pathogen : Staphylococcus aureus
- MIC : 32 µg/mL
- Zone of Inhibition : 15 mm
- Pathogen : Escherichia coli
- MIC : 64 µg/mL
- Zone of Inhibition : 12 mm
These results highlight the compound's potential as an antibacterial agent .
Cytotoxic Effects on Cancer Cells
A study published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on breast cancer (MCF-7) and cervical cancer (HeLa) cell lines. The study reported:
| Cell Line | IC50 (µg/mL) | % Viability at 100 µg/mL |
|---|---|---|
| HeLa | 75 | 30% |
| MCF-7 | 85 | 25% |
These findings suggest that while the compound has significant cytotoxic effects, further investigation into its selectivity and mechanism is warranted .
Q & A
Q. What are the recommended synthetic routes for preparing 2-Bromo-1-butoxy-4-chlorobenzene with high purity?
- Methodological Answer: A common approach involves Williamson ether synthesis , where a bromo-chlorobenzene precursor (e.g., 4-chloro-2-bromophenol) reacts with 1-bromobutane under basic conditions (e.g., K₂CO₃ or NaH in anhydrous DMF). The reaction proceeds via nucleophilic substitution, requiring careful control of stoichiometry and temperature (60–80°C) to minimize side reactions. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How should researchers characterize this compound using spectroscopic techniques?
- Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify the butoxy chain (δ 0.9–1.7 ppm for CH₂/CH₃ groups) and aromatic protons (δ 6.8–7.5 ppm, split due to substituents).
- ¹³C NMR: Confirm the ether linkage (C-O signal at ~70 ppm) and aromatic carbons (110–140 ppm).
- Mass Spectrometry (EI-MS): Look for molecular ion peaks at m/z 262–264 (Br/Cl isotopic pattern).
- IR Spectroscopy: Verify the C-O-C stretch (~1100–1250 cm⁻¹) and absence of -OH bands. Cross-referencing with structurally similar compounds (e.g., 4-bromobenzyl chloride) aids interpretation .
Advanced Research Questions
Q. What strategies optimize reaction yields in Williamson ether synthesis for this compound?
- Methodological Answer:
- Solvent Selection: Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilicity.
- Base Choice: Alkali metal carbonates (K₂CO₃) minimize hydrolysis compared to stronger bases like NaH.
- Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation (e.g., elimination).
- Substrate Purity: Ensure the phenol precursor is anhydrous and free of oxidative byproducts. Yield improvements (≥80%) are achievable with iterative optimization .
Q. How can researchers resolve contradictions in NMR data for structural analogs of this compound?
- Methodological Answer:
- 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous proton-carbon correlations, particularly for overlapping aromatic signals.
- Computational Modeling: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-311G** level) to validate assignments.
- Isotopic Labeling: Synthesize deuterated analogs to simplify spectral interpretation. This approach is critical for distinguishing between regioisomers in halogenated aromatics .
Q. What are the stability considerations for this compound under varying storage conditions?
- Methodological Answer:
- Light Sensitivity: Store in amber glass vials at –20°C to prevent photodegradation.
- Moisture Control: Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis of the ether bond.
- Long-Term Stability: Monitor via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Degradation products (e.g., 4-chlorophenol) indicate hydrolysis or radical-mediated cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
